molecular formula C10H18N2O B5964074 N-cyclopropyl-2-(1-piperidinyl)acetamide

N-cyclopropyl-2-(1-piperidinyl)acetamide

Cat. No. B5964074
M. Wt: 182.26 g/mol
InChI Key: LDKWBCDTOUSICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(1-piperidinyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme GABA-transaminase. This enzyme is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-transaminase, CPP-115 increases the levels of GABA in the brain, which can have a number of therapeutic effects.

Mechanism of Action

As mentioned, N-cyclopropyl-2-(1-piperidinyl)acetamide works by inhibiting GABA-transaminase, which leads to increased levels of GABA in the brain. This can increase the inhibitory tone in the brain, which can have a number of therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-2-(1-piperidinyl)acetamide are complex and multifaceted. In addition to its effects on GABA levels, it has been shown to modulate the activity of other neurotransmitters, including dopamine and glutamate. It has also been shown to have effects on brain metabolism and energy production.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-2-(1-piperidinyl)acetamide is its potency and selectivity for GABA-transaminase. This makes it a useful tool for studying the role of GABA in the brain and for investigating potential therapeutic applications. However, one limitation is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are numerous potential future directions for research on N-cyclopropyl-2-(1-piperidinyl)acetamide. One area of interest is its potential for the treatment of addiction, particularly for cocaine and nicotine dependence. It may also have potential in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on brain metabolism and energy production.

Synthesis Methods

N-cyclopropyl-2-(1-piperidinyl)acetamide can be synthesized using a variety of methods, including the reaction of cyclopropylamine with ethyl 2-oxoacetate, followed by the addition of piperidine. This method yields a high purity product and has been used in numerous studies.

Scientific Research Applications

N-cyclopropyl-2-(1-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential in the treatment of addiction, particularly for cocaine and nicotine dependence.

properties

IUPAC Name

N-cyclopropyl-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(11-9-4-5-9)8-12-6-2-1-3-7-12/h9H,1-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKWBCDTOUSICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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